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Compound of Interest

Compound Name: Pirolate

Cat. No.: B1678459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirolate (CAS RN: 55149-05-8), also known as CP-32,387, is a tricyclic antihistamine

compound.[1][2] Although patented as an "antiallergen," it was never commercially marketed,

and consequently, there is a scarcity of published literature regarding its biological and

pharmacological properties. This technical guide provides a comprehensive overview of the

known physicochemical properties of Pirolate, compiled from available chemical databases.

Due to the limited public data on this specific compound, this guide also includes detailed,

generalized experimental protocols for determining key physicochemical parameters, which are

standard in the evaluation of new chemical entities.

Core Physicochemical Properties of Pirolate
The following table summarizes the key physicochemical properties of Pirolate. These values

are primarily computationally derived from its chemical structure and sourced from chemical

databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1678459?utm_src=pdf-interest
https://www.benchchem.com/product/b1678459?utm_src=pdf-body
https://www.glpbio.com/pirolate-cp-32387.html
https://www.targetmol.com/compound/pirolate
https://www.benchchem.com/product/b1678459?utm_src=pdf-body
https://www.benchchem.com/product/b1678459?utm_src=pdf-body
https://www.benchchem.com/product/b1678459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

ethyl 7,8-dimethoxy-4-oxo-3H-

pyrimido[4,5-b]quinoline-2-

carboxylate

PubChem[3]

Molecular Formula C16H15N3O5 PubChem[3]

Molecular Weight 329.31 g/mol PubChem[3]

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C3C

=C(C(=CC3=N2)OC)OC)C(=O

)N1

PubChem

CAS Number 55149-05-8 PubChem

Computed XLogP3 1.9 PubChem

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 7 PubChem

Rotatable Bond Count 4 PubChem

Solubility Soluble in DMSO MedKoo Biosciences, GlpBio

Appearance Not specified (likely a solid) -

pKa Not available -

Aqueous Solubility Not available -

Experimental Protocols
Detailed experimental protocols for Pirolate are not available in the public domain. The

following are standardized methodologies for determining key physicochemical properties of a

novel compound, applicable to a substance like Pirolate.

Determination of Octanol-Water Partition Coefficient
(LogP) by Shake-Flask Method
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The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-

flask method is a traditional and widely accepted technique for its determination.

Principle: A solution of the test compound is prepared in one of the two immiscible phases (n-

octanol or water). The two phases are mixed until equilibrium is reached, and the concentration

of the compound in each phase is measured. The partition coefficient (P) is the ratio of the

concentration in the octanol phase to that in the aqueous phase.

Materials:

Pirolate (or test compound)

n-Octanol (reagent grade, pre-saturated with water)

Purified water (reagent grade, pre-saturated with n-octanol)

Appropriate buffer solutions if pH control is needed

Glassware: separatory funnels or centrifuge tubes with screw caps

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by

mixing them vigorously for 24 hours, followed by a 24-hour separation period.

Preparation of Test Solution: Accurately weigh the test compound and dissolve it in the pre-

saturated aqueous or octanol phase to a known concentration. The concentration should be

within the linear range of the analytical method.

Partitioning:
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Add a known volume of the test solution and a known volume of the other phase to a

separatory funnel or centrifuge tube.

Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for

partitioning between the two phases. The system should be maintained at a constant

temperature.

Phase Separation: After shaking, separate the two phases. Centrifugation is often used to

ensure a clean separation and break any emulsions that may have formed.

Quantification:

Carefully sample a precise volume from each phase.

Analyze the concentration of the compound in each phase using a validated analytical

method (e.g., HPLC-UV).

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in octanol

phase] / [Concentration in aqueous phase] The result is typically expressed as its base-10

logarithm, LogP.

Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution in

equilibrium with the solid form of the compound.

Principle: An excess amount of the solid compound is added to an aqueous buffer of a specific

pH. The mixture is agitated until equilibrium is reached. The solid material is then removed, and

the concentration of the dissolved compound in the supernatant is determined.

Materials:

Pirolate (or test compound) in solid form

Aqueous buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)

Small glass vials with screw caps
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Orbital shaker or rotator placed in a temperature-controlled incubator

Filtration or centrifugation system to separate solid from the solution (e.g., syringe filters,

centrifuge)

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Sample Preparation: Add an excess amount of the solid compound to a vial containing a

known volume of the aqueous buffer. The amount should be sufficient to ensure that

undissolved solid remains at the end of the experiment.

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled

environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach

equilibrium (typically 24-72 hours).

Phase Separation: After equilibration, remove the undissolved solid from the solution. This

can be done by centrifugation followed by careful removal of the supernatant, or by filtering

the solution through a low-binding filter (e.g., 0.22 µm PVDF).

Quantification:

Dilute the clear supernatant with an appropriate solvent.

Determine the concentration of the dissolved compound using a validated analytical

method.

Calculation: The solubility is reported as the concentration of the compound in the saturated

solution (e.g., in µg/mL or mM).

Visualizations
The following diagrams illustrate logical workflows relevant to the physicochemical

characterization of a new chemical entity like Pirolate.
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Physicochemical Characterization Workflow

New Chemical Entity (NCE) Synthesis

Structure Elucidation (NMR, MS)

Purity Assessment (HPLC, LC-MS)

Aqueous Solubility Determination Lipophilicity (LogP/LogD) Measurement pKa Determination

Chemical Stability Assessment

Pre-formulation Studies

Click to download full resolution via product page

Caption: Workflow for the physicochemical characterization of a new chemical entity.
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LogP Determination by Shake-Flask Method

Prepare Pre-saturated Octanol and Water Phases

Dissolve Compound in One Phase

Mix Phases in Separatory Funnel

Shake to Reach Equilibrium

Separate Phases (Centrifuge if needed)

Analyze Octanol Phase Concentration (C_oct) Analyze Aqueous Phase Concentration (C_aq)

Calculate LogP = log(C_oct / C_aq)

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination using the shake-flask method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1678459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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